molecular formula C13H9ClN2 B161604 2-Chloro-6-methyl-5-phenylnicotinonitrile CAS No. 10176-63-3

2-Chloro-6-methyl-5-phenylnicotinonitrile

Cat. No.: B161604
CAS No.: 10176-63-3
M. Wt: 228.67 g/mol
InChI Key: IKKNXDBSPNSUOA-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-5-phenylnicotinonitrile is an organic compound with the molecular formula C13H9ClN2 and a molecular weight of 228.68 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom at the 2-position, a methyl group at the 6-position, and a phenyl group at the 5-position of the pyridine ring.

Comparison with Similar Compounds

2-Chloro-6-methyl-5-phenylnicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

Overview

2-Chloro-6-methyl-5-phenylnicotinonitrile (CAS No. 10176-63-3) is an organic compound with the molecular formula C13H9ClN2C_{13}H_9ClN_2 and a molecular weight of 228.68 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a chlorinated pyridine ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may inhibit the activity of these targets, leading to various pharmacological effects. Notably, it has been investigated for its potential as an NRF2 inhibitor , which plays a crucial role in cellular defense mechanisms against oxidative stress and inflammation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the chlorine atom at the second position and the methyl group at the sixth position alters the electronic properties of the molecule, enhancing its reactivity compared to related compounds. This modification may affect how the compound interacts with biological targets.

Compound NameStructure TypeUnique Features
This compoundMethyl substitutionExhibits different reactivity due to methyl group
2-Chloro-5-phenylnicotinonitrileLacks methyl groupMay have distinct biological activities
6-Methyl-5-phenylnicotinonitrileDifferent halogen positionPotentially different electronic properties

Case Studies

  • Lung Cancer Inhibition : A study focused on a series of nicotinonitrile derivatives, including this compound, demonstrated significant inhibition of lung cancer cell lines with KEAP1 mutations. The compound showed a concentration-dependent reduction in cell viability, indicating its potential as a therapeutic agent in lung cancer treatment .
  • Synergistic Effects with Chemotherapeutics : Research highlighted that combining this compound with traditional chemotherapeutics resulted in lower effective doses needed for tumor suppression, suggesting that it may enhance the overall efficacy of cancer treatment protocols .

Properties

IUPAC Name

2-chloro-6-methyl-5-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c1-9-12(10-5-3-2-4-6-10)7-11(8-15)13(14)16-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNXDBSPNSUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363096
Record name 2-chloro-6-methyl-5-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10176-63-3
Record name 2-chloro-6-methyl-5-phenylnicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 100.34 g 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one [Walker and Weaver, J. Org. Chem. 26, 4441 (1961)] and 192 ml phenylphosphonic dichloride (C6H5POCl2) was warmed to 160°-170° C. and kept at that temperature for about 16 hours. The reaction mixture was cooled and poured into ice water. The solid product was collected, dried in a vacuum oven and extracted with ether. The ether solution was concentrated, and the residue was washed with hexane and extracted with 300 ml 15% aqueous potassium bicarbonate. The resulting solid was dried in a vacuum oven to give 92.71 g (85%) 2-chloro-3-cyano-6-methyl-5-phenylpyridine, m.p. 134°-135° C.
Quantity
100.34 g
Type
reactant
Reaction Step One
Quantity
192 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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